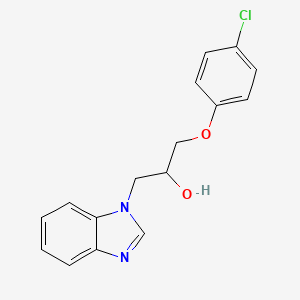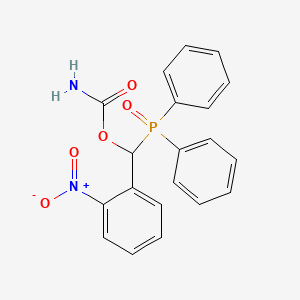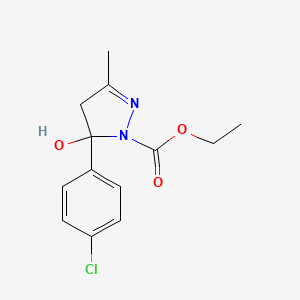![molecular formula C20H26N2O3S B5120804 N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)
N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BIM-46174, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been explored in detail.
Mechanism of Action
BIM-46174 is a small molecule inhibitor that targets a specific enzyme, lysine-specific demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a crucial role in gene regulation and has been implicated in various diseases, including cancer and inflammation. By inhibiting LSD1, BIM-46174 can alter gene expression and downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BIM-46174 has been shown to have several biochemical and physiological effects. In cancer cells, BIM-46174 can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In animal models of inflammation, BIM-46174 can reduce the production of pro-inflammatory cytokines and improve tissue damage. Furthermore, BIM-46174 has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Advantages and Limitations for Lab Experiments
One of the advantages of BIM-46174 is its specificity for LSD1, which reduces the potential for off-target effects. Furthermore, BIM-46174 has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of BIM-46174 is its relatively low potency, which may require higher doses for therapeutic efficacy.
Future Directions
There are several future directions for BIM-46174 research. One potential application is in cancer therapy, where BIM-46174 could be used in combination with other cancer treatments to improve efficacy. Furthermore, BIM-46174 could be studied in other diseases, such as neurodegenerative disorders, where LSD1 has been implicated. Finally, the development of more potent LSD1 inhibitors could improve the therapeutic potential of this class of compounds.
Conclusion:
In conclusion, BIM-46174 is a small molecule inhibitor that has been shown to have promising therapeutic potential in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in detail. Future research on BIM-46174 could lead to new therapeutic applications and the development of more potent LSD1 inhibitors.
Synthesis Methods
The synthesis of BIM-46174 involves several steps, starting with the reaction between isobutylamine and N-benzylglycine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-benzyl-N-(p-toluenesulfonyl)-isobutylglycinamide. Finally, the addition of 4-methylbenzenesulfonyl chloride yields the desired product, BIM-46174.
Scientific Research Applications
BIM-46174 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In preclinical studies, BIM-46174 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, BIM-46174 has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
properties
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16(2)13-21-20(23)15-22(14-18-7-5-4-6-8-18)26(24,25)19-11-9-17(3)10-12-19/h4-12,16H,13-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPLLCJQRXNWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)


![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120773.png)

![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B5120789.png)
![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![3-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5120812.png)